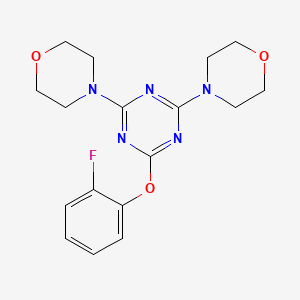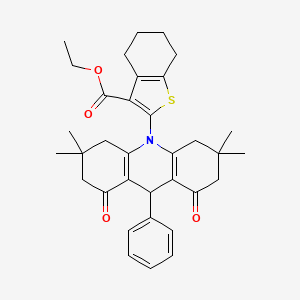![molecular formula C18H28N4O B6055966 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6055966.png)
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a chemical compound that has garnered significant interest in the field of scientific research due to its potential applications in medicine. This compound has shown promise as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases. In
科学的研究の応用
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has shown potential as a therapeutic agent for various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell division. In neurological research, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, it has been shown to have antiviral activity against several viruses, including HIV and hepatitis C virus.
作用機序
The mechanism of action of 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is not fully understood, but it is believed to act by modulating various signaling pathways in cells. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neurological cells, it has been shown to modulate the Wnt signaling pathway, which is involved in synaptic plasticity and cognitive function. In infectious disease cells, it inhibits viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In neurological cells, it improves cognitive function and has neuroprotective effects. In infectious disease cells, it inhibits viral replication and has antiviral activity.
実験室実験の利点と制限
One advantage of using 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine in lab experiments is its high purity and yield. This makes it suitable for use in various assays and experiments. However, one limitation is its cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. One direction is to further explore its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and specific compounds. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its efficacy and safety in clinical settings.
合成法
The synthesis of 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine involves several steps. The first step is the preparation of the intermediate compound, which involves the reaction of 1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinylamine with 4-bromobutyronitrile. The resulting intermediate is then reacted with 1-(2-chloroethyl)piperidine to form the final product, 2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for scientific research applications.
特性
IUPAC Name |
2-[4-[1-(oxan-4-yl)pyrrolidin-3-yl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-7-19-18(20-8-1)21-9-2-15(3-10-21)16-4-11-22(14-16)17-5-12-23-13-6-17/h1,7-8,15-17H,2-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZBNLFNCSTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)C3CCOCC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6055911.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)
![N,N-diethyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6055931.png)
![(2E)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6055937.png)
![N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6055949.png)
![2-(3-cyclohexen-1-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6055954.png)

![N-(2,6-difluorobenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6055965.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3-butenoyl)prolinamide](/img/structure/B6055970.png)
![N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6055976.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethylpropanamide](/img/structure/B6055979.png)